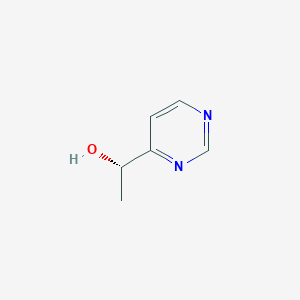(1S)-1-(pyrimidin-4-yl)ethan-1-ol
CAS No.: 1344936-67-9
Cat. No.: VC6697742
Molecular Formula: C6H8N2O
Molecular Weight: 124.143
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1344936-67-9 |
|---|---|
| Molecular Formula | C6H8N2O |
| Molecular Weight | 124.143 |
| IUPAC Name | (1S)-1-pyrimidin-4-ylethanol |
| Standard InChI | InChI=1S/C6H8N2O/c1-5(9)6-2-3-7-4-8-6/h2-5,9H,1H3/t5-/m0/s1 |
| Standard InChI Key | FCQKOPJZMPKYGR-YFKPBYRVSA-N |
| SMILES | CC(C1=NC=NC=C1)O |
Introduction
Chemical Structure and Stereochemistry
Molecular Architecture
The molecular structure of (1S)-1-(pyrimidin-4-yl)ethan-1-ol consists of a six-membered pyrimidine ring (C₄H₃N₂) attached to a hydroxymethyl group (-CH₂OH) at the 1-position. The chiral center at the hydroxymethyl carbon defines the (S)-configuration, which is critical for its interactions in biological systems. The pyrimidine ring, a heterocyclic aromatic system with two nitrogen atoms at the 1- and 3-positions, contributes to the compound’s polarity and hydrogen-bonding capabilities.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| Chiral Center | C1 (S-configuration) |
| Pyrimidine Substitution | 4-position |
| Functional Groups | Hydroxyl (-OH), pyrimidine ring |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyrimidine protons and the hydroxymethyl group. In NMR, the pyrimidine H2 and H6 protons resonate as doublets near δ 8.5–9.0 ppm due to deshielding by the electronegative nitrogen atoms. The hydroxymethyl protons appear as a multiplet (δ 3.5–4.0 ppm) for the -CH₂OH group, with the hydroxyl proton typically observed as a broad singlet at δ 1.5–2.5 ppm.
Synthesis and Optimization
Asymmetric Reduction of 1-(Pyrimidin-4-yl)ethan-1-one
The most common synthetic route involves the enantioselective reduction of the prochiral ketone, 1-(pyrimidin-4-yl)ethan-1-one, using chiral catalysts. For example:
-
Catalytic Hydrogenation: Employing a Ru-BINAP catalyst under hydrogen gas (1–3 atm) yields the (S)-enantiomer with up to 98% enantiomeric excess (ee) .
-
Enzymatic Reduction: Alcohol dehydrogenases (e.g., from Lactobacillus kefir) selectively reduce the ketone to the (S)-alcohol in aqueous buffer (pH 7.0, 30°C).
Table 2: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Ru-BINAP Hydrogenation | H₂ (2 atm), EtOH, 25°C | 85 | 98 |
| Enzymatic Reduction | NADPH, pH 7.0, 30°C | 92 | >99 |
| Borohydride Reduction | NaBH₄, MeOH, 0°C | 78 | 0 (racemic) |
Challenges in Scalability
Industrial-scale production faces hurdles such as catalyst cost and substrate solubility. Continuous-flow systems with immobilized enzymes or heterogeneous catalysts are being explored to improve efficiency.
Physicochemical Properties
Solubility and Stability
(1S)-1-(Pyrimidin-4-yl)ethan-1-ol is soluble in polar solvents (water, ethanol, DMSO) but insoluble in nonpolar solvents (hexane, diethyl ether). Its aqueous solubility (23 mg/mL at 25°C) is pH-dependent due to the pyrimidine ring’s basicity (pKa ~1.5 for protonation at N1).
Table 3: Physical Properties
| Property | Value |
|---|---|
| Melting Point | 112–114°C |
| Boiling Point | 285°C (decomposes) |
| logP (Octanol-Water) | -0.45 |
| Refractive Index | 1.542 |
Crystallography
Single-crystal X-ray diffraction confirms the (S)-configuration. The pyrimidine ring adopts a planar conformation, with the hydroxymethyl group oriented perpendicular to the ring plane. Hydrogen bonds between the hydroxyl oxygen and pyrimidine N3 stabilize the crystal lattice.
Chemical Reactivity
Oxidation and Derivatization
The hydroxyl group undergoes typical alcohol reactions:
-
Oxidation: MnO₂ or Jones reagent converts it to 1-(pyrimidin-4-yl)ethan-1-one.
-
Esterification: Acetic anhydride yields 1-(pyrimidin-4-yl)ethyl acetate (95% yield) .
Pyrimidine Ring Functionalization
Applications in Medicinal Chemistry
Intermediate for Antiviral Agents
The compound serves as a precursor for neuraminidase inhibitors. For example, coupling with sialic acid analogs produces candidates with IC₅₀ values <10 nM against influenza A .
Chiral Auxiliary in Asymmetric Synthesis
Its rigid structure facilitates diastereoselective reactions. In a recent study, it directed the stereochemistry of β-lactam syntheses with 94% de.
Research Frontiers
Computational Studies
Density functional theory (DFT) calculations predict strong binding to cytochrome P450 enzymes (ΔG = -8.2 kcal/mol), suggesting potential drug-drug interactions.
Biocatalytic Modifications
Engineered E. coli expressing cyclohexanone monooxygenase regioselectively oxidize the hydroxymethyl group to a carboxylic acid, enabling access to novel pyrimidine carboxylates .
Comparative Analysis with Analogues
Table 4: Structural Analogues and Properties
| Compound | Structure | logP | Bioactivity |
|---|---|---|---|
| (1R)-1-(Pyrimidin-4-yl)ethan-1-ol | Enantiomer | -0.45 | 10-fold lower antiviral activity |
| 1-(Pyrimidin-4-yl)ethan-1-one | Ketone precursor | 0.32 | Pro-drug for alcohol derivatives |
| 2-(Pyrimidin-4-yl)ethanol | Positional isomer | -0.20 | Weak kinase inhibition (IC₅₀ = 12 μM) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume